Ifidancitinib

Catalog No.
S530431
CAS No.
1236667-40-5
M.F
C20H18FN5O3
M. Wt
395.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ifidancitinib

CAS Number

1236667-40-5

Product Name

Ifidancitinib

IUPAC Name

5-[[2-(4-fluoro-3-methoxy-5-methylanilino)-5-methylpyrimidin-4-yl]amino]-3H-1,3-benzoxazol-2-one

Molecular Formula

C20H18FN5O3

Molecular Weight

395.4 g/mol

InChI

InChI=1S/C20H18FN5O3/c1-10-6-13(8-16(28-3)17(10)21)24-19-22-9-11(2)18(26-19)23-12-4-5-15-14(7-12)25-20(27)29-15/h4-9H,1-3H3,(H,25,27)(H2,22,23,24,26)

InChI Key

OYFMQDVLFYKOPZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1F)OC)NC2=NC=C(C(=N2)NC3=CC4=C(C=C3)OC(=O)N4)C

Solubility

Soluble in DMSO

Synonyms

Ifidancitinib; ifidancitinibum

Canonical SMILES

CC1=CC(=CC(=C1F)OC)NC2=NC=C(C(=N2)NC3=CC4=C(C=C3)OC(=O)N4)C

Description

The exact mass of the compound Ifidancitinib is 647.2227 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Studies on Autoimmune Diseases

Several scientific studies are exploring the efficacy of ifidancitinib in treating autoimmune diseases. These studies primarily focus on conditions where the immune system mistakenly attacks healthy tissues.

  • Alopecia Areata: Studies investigating ifidancitinib for alopecia areata, an autoimmune disease that causes hair loss, have shown promising results. A phase 2 trial showed that ifidancitinib treatment led to significant hair regrowth compared to the placebo group .
  • Ulcerative Colitis: Research is ongoing to determine ifidancitinib’s effectiveness in ulcerative colitis, an inflammatory bowel disease. Early studies suggest that it may help induce and maintain remission Source: Gut. 2022;71(1):101-109: .

Ifidancitinib is a small molecule compound classified as a Janus kinase 1 and Janus kinase 3 inhibitor. It is primarily developed for the treatment of atopic dermatitis, a chronic inflammatory skin condition characterized by pruritus and skin barrier dysfunction. The compound acts topically and has been evaluated in clinical trials for its efficacy and safety profile. Ifidancitinib's mechanism of action involves the inhibition of specific signaling pathways that are crucial for the inflammatory response associated with atopic dermatitis, particularly targeting the Th2 immune pathway, which plays a significant role in the disease's pathogenesis .

The chemical structure of Ifidancitinib allows it to interact with Janus kinases, specifically inhibiting their activity. This inhibition prevents the phosphorylation of signal transducer and activator of transcription proteins, thereby blocking downstream inflammatory signaling pathways. While specific

Ifidancitinib exhibits significant biological activity by modulating immune responses. In clinical trials, it has demonstrated effectiveness in reducing the severity of atopic dermatitis symptoms, including pruritus and inflammation. For instance, patients treated with Ifidancitinib showed improvements in the Physician Global Assessment scores and Eczema Area and Severity Index scores over several weeks . Its ability to inhibit Th2 cytokines such as interleukin-4 and interleukin-13 is particularly noteworthy, as these cytokines are key drivers of the inflammatory process in atopic dermatitis .

The synthesis of Ifidancitinib involves multi-step organic reactions typical for small molecule drug development. While specific synthetic pathways are proprietary to the developers (Aclaris Therapeutics and Rigel Pharmaceuticals), compounds of this nature generally undergo processes such as:

  • Formation of Core Structures: Utilizing methods like cyclization or condensation reactions to create the central pharmacophore.
  • Functionalization: Introducing various functional groups that enhance solubility or bioactivity.
  • Purification: Employing techniques such as chromatography to isolate the desired product from by-products.

Further details on its synthesis may require access to proprietary data or patents held by its developers .

Ifidancitinib is primarily being investigated for its application in treating atopic dermatitis. Its topical formulation aims to provide localized relief from inflammation and itching without systemic side effects commonly associated with oral medications. Additionally, there have been exploratory studies into its potential use for other skin disorders, although these applications are still under investigation .

Interaction studies involving Ifidancitinib have focused on its pharmacokinetics and potential drug-drug interactions. Given its mechanism of action targeting Janus kinases, interactions with other immunomodulatory agents or topical treatments may alter its efficacy or safety profile. For instance, concurrent use with corticosteroids could enhance therapeutic outcomes but may also increase the risk of side effects due to overlapping mechanisms of action . Detailed interaction profiles are essential for clinicians when considering treatment regimens involving Ifidancitinib.

Ifidancitinib shares similarities with other Janus kinase inhibitors used in dermatological applications. Below is a comparison highlighting its uniqueness:

CompoundMechanism of ActionIndicationsUnique Features
RuxolitinibJanus kinase 1 and 2 inhibitorAtopic dermatitisApproved for multiple indications including myelofibrosis
TofacitinibJanus kinase 1 and 3 inhibitorRheumatoid arthritisOral formulation available; broader autoimmune applications
BaricitinibJanus kinase 1 and 2 inhibitorAtopic dermatitisApproved for rheumatoid arthritis; oral administration
DelgocitinibSelective Janus kinase 1 inhibitorAtopic dermatitisFocused on topical delivery; selective inhibition reduces side effects
IfidancitinibJanus kinase 1 and 3 inhibitorAtopic dermatitisTopical application; unique focus on Th2-driven inflammation

Ifidancitinib's specificity for Janus kinases 1 and 3 distinguishes it within this class, particularly regarding its targeted approach in treating inflammatory skin conditions like atopic dermatitis .

Ifidancitinib represents a distinctive structural class among Janus kinase inhibitors, featuring a benzoxazolone-pyrimidine core that differentiates it from the more common pyrrolopyrimidine scaffolds found in other Janus kinase inhibitors such as tofacitinib and baricitinib [14] [19]. The retrosynthetic analysis of Ifidancitinib reveals strategic disconnection points that enable efficient synthetic approaches to this complex heterocyclic system.

The benzoxazolone fragment represents a critical pharmacophore that has been extensively studied in structure-activity relationship investigations [29] [33]. The benzoxazolone ring system can be traced back to readily available starting materials through well-established synthetic transformations. The incorporation of the benzoxazolone unit into kinase inhibitor design has proven particularly effective due to its ability to form specific hydrogen bonding interactions at target binding sites [33].

The pyrimidine core serves as the central scaffold for Janus kinase binding and can be synthesized through classical pyrimidine formation reactions [11]. The strategic placement of nitrogen atoms within the pyrimidine ring creates multiple sites for hydrogen bond formation with the target enzyme, contributing to the overall binding affinity and selectivity profile [40].

Key Intermediate Synthesis and Optimization

The synthesis of Ifidancitinib requires careful optimization of key intermediate formation to achieve acceptable yields and purity for pharmaceutical development [11]. The synthetic route involves multiple strategic intermediates that must be prepared with high efficiency and selectivity to support scalable manufacturing processes.

Critical intermediate synthesis begins with the formation of substituted pyrimidine precursors that serve as the foundation for further elaboration [11]. The pyrimidine synthesis pathway typically employs condensation reactions between appropriately functionalized starting materials, following methodologies similar to those developed for other Janus kinase inhibitors in the same structural class [22].

The optimization of synthetic intermediates focuses on several key parameters including reaction yield, product purity, and scalability considerations [11]. Reaction conditions must be carefully controlled to minimize formation of undesired regioisomers and to ensure reproducible outcomes across different batch sizes. Temperature control, solvent selection, and reaction time optimization represent critical variables that require systematic investigation during process development.

Intermediate purification strategies play a crucial role in the overall synthetic efficiency [11]. The use of crystallization techniques, chromatographic separations, and other purification methods must be optimized to provide intermediates of sufficient purity for subsequent synthetic transformations while maintaining economic viability for large-scale production.

Synthetic ParameterOptimization FocusCritical Considerations
Reaction YieldMaximize product formationCatalyst selection, temperature control
Product PurityMinimize impuritiesPurification methodology, recrystallization
ScalabilityIndustrial feasibilitySolvent selection, equipment requirements
SelectivityRegioselectivity controlReaction conditions, substrate design

Role of Substituents in Janus Kinase 1/3 Selectivity

The selectivity profile of Ifidancitinib for Janus kinase 1 and Janus kinase 3 over other kinase family members results from specific structural features that create favorable binding interactions with the target enzymes [14] [16]. The benzoxazolone-pyrimidine core provides a unique binding mode that differs from other Janus kinase inhibitors and contributes to the observed selectivity pattern [25].

Fluorine substitution plays a critical role in modulating kinase selectivity through both electronic and steric effects [42]. The presence of fluorine atoms in Ifidancitinib influences the overall molecular conformation and creates specific binding interactions within the kinase active site [42]. Computational modeling studies have demonstrated that fluorinated substituents can occupy distinct binding pockets and contribute to selectivity through favorable van der Waals interactions [24].

The benzoxazolone ring system contributes to selectivity through its ability to form specific hydrogen bonding patterns with amino acid residues in the kinase binding site [33]. The positioning of hydrogen bond donors and acceptors within the benzoxazolone scaffold creates a unique interaction profile that favors binding to Janus kinase 1 and Janus kinase 3 over other family members [29]. These interactions involve both direct hydrogen bonds and water-mediated contacts that stabilize the inhibitor-enzyme complex [33].

Pyrimidine substitution patterns significantly influence the selectivity profile through modulation of binding affinity and kinetic parameters [11] [40]. The specific arrangement of nitrogen atoms within the pyrimidine ring creates distinct electrostatic interactions with charged residues in the kinase active site [44]. These interactions contribute to both potency and selectivity by creating energetically favorable binding modes that are specific to the target kinases [25].

Comparative analysis with other Janus kinase inhibitors reveals that Ifidancitinib achieves selectivity through a combination of structural features rather than relying on a single molecular interaction [25]. The synergistic effects of the benzoxazolone pharmacophore, fluorine substitution, and pyrimidine core create a selectivity profile that distinguishes Ifidancitinib from other inhibitors in the therapeutic class [41].

Janus Kinase InhibitorCore StructureSelectivity ProfileKey Structural Features
IfidancitinibBenzoxazolone-pyrimidineJanus kinase 1/3 selectiveFluorine substitution, benzoxazolone ring
UpadacitinibPyrrolopyrazineJanus kinase 1 selectiveTrifluoroethyl group, tricyclic core
TofacitinibPyrrolopyrimidinePan-Janus kinase activityCyanide group, piperidine ring
BaricitinibPyrrolopyrimidineJanus kinase 1/2 selectiveAzetidine ring, sulfonamide
FilgotinibPyrrolopyrimidineJanus kinase 1 selectiveTriazolopyridine, carboxamide

Patent Landscape for Analogous Janus Kinase Inhibitors

The intellectual property landscape surrounding Janus kinase inhibitors, particularly those structurally related to Ifidancitinib, represents a complex array of patents covering various aspects of chemical structure, synthetic methods, and therapeutic applications [18] [35]. The patent protection for Ifidancitinib and related compounds involves multiple jurisdictions and covers different aspects of the technology platform.

Aclaris Therapeutics has developed an extensive patent portfolio covering Janus kinase inhibitors for dermatological applications, including multiple United States patents that protect methods of treatment and pharmaceutical compositions [18] [35]. United States Patent Number 9,737,469 covers the use of specific Janus kinase inhibitors, including baricitinib, for treating hair loss disorders such as alopecia areata and androgenetic alopecia [18]. This patent contains ten claims and expires in November 2031, providing significant commercial protection for therapeutic applications [18].

The patent landscape includes coverage of synthetic methodologies and chemical intermediates used in the preparation of benzoxazolone-containing Janus kinase inhibitors [37]. Patent applications filed under the Patent Cooperation Treaty provide international protection for novel synthetic routes and key intermediates that enable efficient manufacturing of these complex molecules [37]. These patents typically include detailed synthetic procedures, reaction conditions, and purification methods that are essential for commercial production [37].

Structural modifications and analogue development represent another significant area of patent protection within the Janus kinase inhibitor field [17] [37]. Patents covering benzoxazolone derivatives and related heterocyclic systems provide broad protection for chemical modifications that maintain or enhance biological activity while potentially improving pharmaceutical properties [17]. The scope of these patents often includes ranges of substituents and structural variations that encompass numerous potential drug candidates.

Method-of-use patents constitute a critical component of the intellectual property strategy for Janus kinase inhibitors [18] [35]. United States Patent Number 9,730,877 covers the use of various Janus kinase inhibitors, including tofacitinib, baricitinib, ruxolitinib, and decernotinib, for treating androgenetic alopecia [18]. This patent contains twenty-two claims and provides protection for specific therapeutic applications beyond the basic chemical structure [18].

The temporal distribution of patent filings reveals ongoing innovation in the Janus kinase inhibitor field, with significant patent activity continuing through 2022 [36]. Recent patent applications focus on novel formulations, combination therapies, and expanded therapeutic indications that extend the commercial value of existing chemical entities [36]. The patent landscape continues to evolve as companies seek to protect improvements in synthetic efficiency, pharmaceutical formulations, and therapeutic applications [36].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

395.13936762 g/mol

Monoisotopic Mass

395.13936762 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R105E71J13

Wikipedia

Ifidancitinib

Dates

Modify: 2024-02-18

Explore Compound Types